BD 1047 二氢溴酸盐
描述
BD 1047 Dihydrobromide is a selective functional antagonist of sigma-1 (σ1) receptor . It shows antipsychotic activity in animal models predictive of efficacy in schizophrenia . It has been used as an antagonist of sigma-1 receptor in hepatocellular carcinoma cells .
Molecular Structure Analysis
The chemical name of BD 1047 Dihydrobromide is N - [2- (3,4-Dichlorophenyl)ethyl]- N -methyl-2- (dimethylamino)ethylamine dihydrobromide . Its molecular weight is 437.04 .Chemical Reactions Analysis
BD 1047 Dihydrobromide is a potent and selective sigma-1 antagonist . It has >50-fold selectivity at σ1 over σ2 and also >100-fold selectivity over opiate, phencyclidine, muscarinic, dopamine, α1- & α2-adrenoceptor, 5-HT1, and 5-HT2 .Physical And Chemical Properties Analysis
BD 1047 Dihydrobromide is a white powder . It is soluble to 50 mM in water and to 50 mM in DMSO . It should be stored at 2-8°C .科学研究应用
Antagonist of Sigma-1 Receptor
BD 1047 Dihydrobromide has been used as an antagonist of sigma-1 receptor in hepatocellular carcinoma cells . It helps to inhibit the activity of sigma-1 receptors, which can be beneficial in the treatment of certain types of cancer.
Sigma Receptor Research
BD 1047 Dihydrobromide is used in sigma receptor research to help differentiate and characterize the function and role of the sigma1 receptor versus other sigma receptor subtypes . This helps in understanding the role of these receptors in various physiological processes.
Neurological Processes
BD 1047 Dihydrobromide is used to help define the role of σ1 receptors in neurological processes . This can provide insights into the development of new treatments for neurological disorders.
Antidystonic Activity
BD-1047 has antidystonic activity . It has been found to reduce the dystonia induced by haloperidol and di-o-tolylguanidine (DTG) in a dose-dependent way .
Cocaine Action Modulation
Sigma-1 receptor plays an important role in stimulating dopamine release and modulating the actions of cocaine . BD 1047 Dihydrobromide, being a sigma-1 receptor antagonist, can potentially be used in the treatment of cocaine addiction.
Pain Management
In rats with chronic constriction injury (CCI) of the right sciatic nerve, BD1047 significantly relieved CCI-induced mechanical allodynia during the induction . This suggests its potential use in pain management.
作用机制
Target of Action
BD 1047 Dihydrobromide is a selective functional antagonist of the sigma-1 receptor . The sigma-1 receptor is involved in modulating the release of dopamine and plays a significant role in the regulation of cocaine behavior .
Mode of Action
BD 1047 Dihydrobromide interacts with its primary target, the sigma-1 receptor, by acting as a functional antagonist . It exhibits a similar binding profile to that of BD 1063 but with higher affinity (approximately 10-fold) at both sigma-1 and sigma-2 sites .
Biochemical Pathways
It is known that the sigma-1 receptor plays a crucial role in several neurological processes . By acting as an antagonist, BD 1047 Dihydrobromide can potentially influence these processes.
Pharmacokinetics
It is soluble in water and dmso, which may influence its bioavailability .
Result of Action
BD 1047 Dihydrobromide shows antipsychotic activity in animal models predictive of efficacy in schizophrenia . It has been used as an antagonist of the sigma-1 receptor in hepatocellular carcinoma cells . It also decreases the Apomorphine (APO)-induced climbing behavior at the dose of 10 mg/kg in mice .
Action Environment
It’s worth noting that the compound’s storage conditions (4°c, sealed storage, away from moisture ) may play a role in maintaining its stability and efficacy.
安全和危害
未来方向
BD 1047 Dihydrobromide is used in sigma receptor research to help differentiate and characterize the function and role of the sigma1 receptor versus other sigma receptor subtypes . It is also used to define the role of σ1 receptors in neurological processes . Future research may continue to explore its potential applications in various fields .
属性
IUPAC Name |
N'-[2-(3,4-dichlorophenyl)ethyl]-N,N,N'-trimethylethane-1,2-diamine;dihydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20Cl2N2.2BrH/c1-16(2)8-9-17(3)7-6-11-4-5-12(14)13(15)10-11;;/h4-5,10H,6-9H2,1-3H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOALTFHGLDVJHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CCC1=CC(=C(C=C1)Cl)Cl.Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Br2Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662758 | |
Record name | N~1~-[2-(3,4-Dichlorophenyl)ethyl]-N~1~,N~2~,N~2~-trimethylethane-1,2-diamine--hydrogen bromide (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50662758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
BD 1047 Dihydrobromide | |
CAS RN |
138356-21-5 | |
Record name | N~1~-[2-(3,4-Dichlorophenyl)ethyl]-N~1~,N~2~,N~2~-trimethylethane-1,2-diamine--hydrogen bromide (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50662758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 138356-21-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does BD 1047 dihydrobromide interact with sigma receptors, and what are the downstream effects observed in the study?
A1: BD 1047 dihydrobromide acts as a sigma 1 (σ1) receptor antagonist []. In the study, pre-treatment with BD 1047 dihydrobromide effectively blocked the effects of the σ1 receptor agonist Afobazole on lymphatic vessel contractility. This suggests that BD 1047 dihydrobromide competitively binds to the σ1 receptor, preventing Afobazole from binding and exerting its effects on intracellular calcium levels and ultimately, lymphatic vessel contraction.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。